molecular formula C8H16 B182105 2,4-Dimethyl-3-methylidenepentane CAS No. 111823-35-9

2,4-Dimethyl-3-methylidenepentane

Cat. No.: B182105
CAS No.: 111823-35-9
M. Wt: 112.21 g/mol
InChI Key: GIBPFTYFAOOKOV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-methylidenepentane is an organic compound with the molecular formula C8H15- and is registered under PubChem CID 123421400 . As a hydrocarbon featuring a methylidene group, this compound serves as a valuable building block in organic synthesis and materials science research. It is primarily used by researchers in the development of novel synthetic methodologies, including polymerization reactions and the preparation of more complex hydrocarbon architectures. The structural motif of a pentane chain with multiple methyl substituents and a terminal methylidene group is common in the synthesis of specialized fuels, lubricants, and polymer precursors. Researchers value this chemical for its potential to introduce branching and unsaturation into molecular frameworks, allowing for the fine-tuning of physical properties in target molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-3-methylidenepentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPFTYFAOOKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60897352
Record name Pentane, 2,​4-​dimethyl-​3-​methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111823-35-9
Record name Pentane, 2,​4-​dimethyl-​3-​methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dimethyl 3 Methylidenepentane

Direct Synthetic Routes to the 2,4-Dimethyl-3-methylidenepentane Core

Direct synthetic routes aim to construct the target molecule's carbon skeleton with the methylidene group already in place or formed in a key step.

Alkene Formation via Elimination Reactions

Elimination reactions are a fundamental strategy for the synthesis of alkenes. libretexts.org This typically involves the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. libretexts.org

Dehydrohalogenation of a suitable alkyl halide is a common method for alkene synthesis. libretexts.org For instance, the reaction of a halo-substituted 2,4-dimethylpentane (B89610) derivative with a strong base can induce the elimination of a hydrogen halide to yield this compound. The choice of base and reaction conditions is crucial to favor the desired E2 or E1 elimination pathway and to control regioselectivity, particularly in cases where multiple alkene isomers can be formed. libretexts.orgpearson.com According to Saytzeff's rule, elimination reactions tend to produce the more substituted, and thus more stable, alkene as the major product. adichemistry.comquora.com However, by using a sterically hindered base, it is possible to favor the formation of the less substituted alkene (Hofmann product), which in this case would be the target methylidene compound.

Dehydration of a corresponding alcohol, specifically 2,4-dimethyl-3-pentanol, in the presence of a strong acid catalyst like sulfuric acid, is another viable elimination pathway. adichemistry.com The mechanism involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of the alkene. adichemistry.com The stability of the resulting alkene often dictates the major product. adichemistry.com

Precursor-Based Condensation Strategies

Condensation reactions can be employed to build the carbon skeleton and introduce the double bond simultaneously. For example, a Wittig reaction involving a suitable phosphonium (B103445) ylide and a ketone could theoretically be used. In this case, the reaction of a triphenylphosphine (B44618) ylide derived from an isopropyl halide with diisopropyl ketone (2,4-dimethyl-3-pentanone) would be a potential route. hmdb.canih.gov The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone, leading to the formation of a betaine (B1666868) intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.

Another approach could involve an aldol-type condensation followed by dehydration. While classic aldol (B89426) reactions typically form β-hydroxy carbonyl compounds, modifications can lead directly to α,β-unsaturated products. However, creating the specific branching and methylidene structure of this compound through this method would require carefully chosen precursors and reaction conditions to control the regioselectivity of the condensation and subsequent dehydration.

Indirect Approaches to the Methylidene Moiety within the Pentane (B18724) Framework

Indirect methods involve first constructing the pentane framework and then converting a functional group at the 3-position into the methylidene group.

Transformation of Carbonyl Precursors to Olefins

One of the most common indirect methods is the olefination of a ketone. The starting material for this approach would be 2,4-dimethyl-3-pentanone (B156899). hmdb.canih.gov Several olefination reactions can be utilized:

Wittig Reaction: As mentioned previously, the Wittig reaction is a powerful tool for converting ketones into alkenes. The reaction of 2,4-dimethyl-3-pentanone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield this compound.

Tebbe Reagent: The Tebbe reagent is another effective methylenating agent for ketones. It is particularly useful for sterically hindered ketones and can provide good yields of the corresponding alkene.

Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane, which can then be eliminated under acidic or basic conditions to form the alkene.

The choice of olefination reagent often depends on factors such as the scale of the reaction, the presence of other functional groups, and the desired yield.

Applications of Organometallic Reagents in Alkene Synthesis

Organometallic reagents play a significant role in the synthesis of complex organic molecules, including alkenes.

A potential route could involve the use of an organolithium or Grignard reagent to add a methyl group to a suitable vinyl precursor. For instance, the reaction of a vinyl halide or triflate at the 3-position of a 2,4-dimethylpentene derivative with an organocuprate (Gilman reagent) could potentially introduce the methylidene group.

Another strategy could involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. This would entail reacting a vinyl-tin or vinyl-boron species with a suitable electrophile at the 3-position of the pentane framework. These methods offer high functional group tolerance and stereospecificity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of any synthetic route is critical to maximize the yield and purity of the final product. Key parameters that are often adjusted include:

ParameterConsiderations for Optimization
Solvent The choice of solvent can significantly influence reaction rates and selectivity. For reactions involving organometallic reagents, anhydrous and aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically required to prevent quenching of the reagent.
Temperature Many organic reactions are temperature-sensitive. Lowering the temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Conversely, increasing the temperature can accelerate slow reactions.
Catalyst In catalytic reactions, the choice of catalyst and its loading can have a profound impact on the reaction's efficiency. For example, in palladium-catalyzed cross-coupling reactions, the ligand on the palladium center can be varied to fine-tune the reactivity and selectivity.
Base/Acid In elimination and condensation reactions, the strength and steric bulk of the base or acid can determine the major product. For example, using a bulky base like potassium tert-butoxide can favor the formation of the less substituted alkene in dehydrohalogenation reactions.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

By systematically varying these parameters, chemists can develop a robust and efficient synthesis of this compound.

Catalyst Influence on Synthetic Pathways

The choice of catalyst is paramount in directing the outcome of the synthesis of this compound. Various catalytic systems can be employed, each exhibiting different levels of activity and selectivity.

One potential route to this compound involves the dehydration of 2,4-dimethyl-3-pentanol. In this type of reaction, acid catalysts are commonly used. The nature of the acid catalyst, whether it is a Brønsted or Lewis acid, can significantly influence the product distribution. For instance, strong Brønsted acids might promote rearrangement reactions, leading to a mixture of isomeric alkenes. In contrast, tailored Lewis acid catalysts could potentially favor the formation of the desired exocyclic double bond by coordinating with the hydroxyl group and facilitating a more controlled elimination.

Another synthetic approach could be a Wittig-type reaction, where a phosphorus ylide is reacted with a suitable ketone, such as diisopropyl ketone. The nature of the ylide (stabilized or non-stabilized) and the specific reaction conditions, which are often influenced by the choice of base and additives, would be critical in determining the efficiency of the reaction.

Metal-catalyzed cross-coupling reactions could also be envisioned for the synthesis of this compound. For example, a reaction between a vinylmetallic species and an appropriate alkyl halide could be facilitated by a palladium or nickel catalyst. The ligand coordinated to the metal center plays a crucial role in such reactions, influencing the catalyst's stability, activity, and selectivity.

Catalyst TypePotential Synthetic RouteKey Considerations
Acid CatalystsDehydration of 2,4-dimethyl-3-pentanolCatalyst strength and type (Brønsted vs. Lewis) can affect product distribution and potential for rearrangements.
Phosphorus YlidesWittig reaction with diisopropyl ketoneThe reactivity of the ylide and the reaction conditions determine the efficiency and stereoselectivity.
Transition Metal CatalystsCross-coupling reactionsThe choice of metal (e.g., Pd, Ni) and ligand is critical for catalyst activity and selectivity.

Solvent Effects and Reaction Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. In the synthesis of this compound, the polarity and coordinating ability of the solvent are key parameters to consider.

In acid-catalyzed dehydration reactions, the polarity of the solvent can influence the stability of the carbocation intermediate. A more polar solvent might stabilize the carbocation, potentially leading to a higher proportion of the thermodynamically more stable internal alkene through rearrangement. Conversely, a non-polar solvent might favor the kinetic product, which could be the desired this compound.

For Wittig reactions, the choice of solvent can affect the solubility of the reactants and the stability of the betaine intermediate. Aprotic polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO) are often used. The solvent can also influence the E/Z selectivity of the resulting alkene, although for a terminal alkene like this compound, this is not a factor.

In metal-catalyzed cross-coupling reactions, the solvent must be able to dissolve the catalyst, substrate, and reagents while not interfering with the catalytic cycle. Ethereal solvents like THF or dioxane are common choices. The coordinating ability of the solvent can also impact the catalytic activity by competing with the ligands for coordination sites on the metal center.

Synthetic RouteSolvent TypeInfluence on Reaction
Acid-Catalyzed DehydrationPolar vs. Non-polarAffects carbocation stability and the ratio of kinetic versus thermodynamic products.
Wittig ReactionAprotic Polar (e.g., THF, DMSO)Influences reactant solubility and the stability of reaction intermediates.
Metal-Catalyzed Cross-CouplingEthereal (e.g., THF, Dioxane)Affects catalyst solubility and activity; can coordinate to the metal center.

Mechanistic Investigations of 2,4 Dimethyl 3 Methylidenepentane Transformations

Alkene Reactivity and Addition Reactions of 2,4-Dimethyl-3-methylidenepentane

The pi (π) bond of the methylidene group in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This inherent reactivity allows the compound to readily undergo addition reactions where the double bond is broken and two new single bonds are formed. The substitution pattern of the alkene is a critical factor in determining the mechanism and resulting products of these additions.

Cycloaddition Reactions Involving the Methylidene Group

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The methylidene group of this compound can act as a 2π-electron component (a dienophile) in these reactions.

A primary example is the [4+2] cycloaddition, or Diels-Alder reaction. In a hypothetical reaction with a simple conjugated diene such as 1,3-butadiene, this compound would serve as the dienophile. The reaction would involve the concerted formation of two new sigma bonds to create a six-membered ring. The significant steric hindrance provided by the two isopropyl groups adjacent to the double bond would influence the reaction rate and the stereochemistry of the approach of the diene.

Radical Addition Mechanisms

As introduced with the anti-Markovnikov addition of HBr, radical addition reactions provide an alternative pathway for the functionalization of this compound. The general mechanism proceeds through a free-radical chain reaction involving three distinct stages: initiation, propagation, and termination. libretexts.orgcurlyarrows.com

Initiation: A radical initiator, such as a peroxide, undergoes homolytic cleavage upon heating or irradiation to form radicals. This radical then reacts with the adding reagent (e.g., HBr) to generate the chain-carrying radical (e.g., Br•).

Propagation: The chain-carrying radical adds to the double bond at the less substituted methylidene carbon. This step is regioselective because it produces the more stable tertiary carbon-centered radical. This new radical then abstracts an atom from another molecule of the adding reagent, forming the product and regenerating the chain-carrying radical.

Termination: The reaction ceases when two radicals combine.

This mechanism is not limited to HBr. Other reagents, such as thiols (R-SH) and polyhalomethanes (e.g., CCl₄), can also add across the double bond via a radical mechanism in the presence of an initiator, yielding the anti-Markovnikov product.

Table 4: Predicted Products of Radical Additions to this compound

Adding ReagentInitiatorRadical IntermediatePredicted Major Product
HBrPeroxide (ROOR)3-bromo-2,3,4-trimethylpentyl radical1-Bromo-2-isopropyl-3-methylbutane
Thiol (R-SH)Peroxide (ROOR)3-(alkylthio)-2,3,4-trimethylpentyl radicalAlkyl (2-isopropyl-3-methylbutyl) sulfide
CCl₄Peroxide (ROOR)4,4,4-trichloro-2-isopropyl-3-methylbutyl radical1,1,1,3-Tetrachloro-2-isopropyl-3-methylbutane

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is largely dictated by its tetrasubstituted alkene functional group, which is the primary site for both oxidative and reductive transformations.

Controlled Oxidation Pathways (e.g., Epoxidation, Oxidative Cleavage)

Controlled oxidation of the double bond can lead to valuable oxygenated products.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding epoxide, 2-(2,4-dimethylpentan-3-ylidene)oxirane. libretexts.orglibretexts.org This process involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene's pi bond.

Oxidative Cleavage: A common method for cleaving carbon-carbon double bonds is ozonolysis. libretexts.orglibretexts.org This reaction involves treating the alkene with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide). This process cleaves the double bond to yield two carbonyl compounds. In the case of this compound, the products are 2,4-dimethyl-3-pentanone (B156899) and formaldehyde. hmdb.canist.gov

Table 1: Products of Oxidative Cleavage of this compound via Ozonolysis
ReactantReagentsProduct 1Product 2Reference
This compound1. O₃ 2. Zn, H₂O or (CH₃)₂S2,4-Dimethyl-3-pentanoneFormaldehyde libretexts.org, libretexts.org

Selective Hydrogenation Studies

Selective hydrogenation of the double bond in this compound reduces the alkene to an alkane. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orglibretexts.org The product of this reaction is 2,4-dimethyl-3-methylpentane. Due to the steric hindrance around the tetrasubstituted double bond, this reaction may require more vigorous conditions (higher pressure or temperature) compared to less substituted alkenes. stackexchange.com

Table 2: Catalytic Hydrogenation of this compound
ReactantReagentsProductReference
This compoundH₂, Catalyst (e.g., Pd/C, PtO₂, Ni)2,4-Dimethyl-3-methylpentane libretexts.org, libretexts.org

While specific studies on this molecule are limited, research on the selective hydrogenation of other complex molecules suggests that catalysts like copper-based systems (Cu/SiO₂) could potentially be employed for such transformations under specific conditions. rhhz.net

Substitution Reactions Involving the Pentane (B18724) Framework

Substitution reactions on the saturated alkane portions of this compound are significantly less favorable than reactions at the double bond. The molecule lacks allylic hydrogens, which are typically more reactive towards substitution. Therefore, allylic substitution is not a viable pathway.

Substitution on the C-H bonds of the isopropyl groups would require harsh, high-energy free-radical conditions, such as exposure to halogens (e.g., Br₂ or Cl₂) and UV light. This type of reaction is generally non-selective and would likely result in a complex mixture of mono- and poly-halogenated products, making it synthetically challenging to control.

Ene Reactions and Related Pericyclic Processes

This compound can participate as the "ene" component in an ene reaction, a type of pericyclic reaction. This is possible due to the presence of the alkene (the π-system) and multiple allylic hydrogens on the adjacent isopropyl groups. The general mechanism involves the reaction with an "enophile" (a compound with a multiple bond, represented as X=Y). The reaction proceeds through a cyclic transition state, involving the attack of the alkene's pi bond on the enophile, the transfer of an allylic hydrogen atom, and the formation of a new carbon-carbon sigma bond, ultimately resulting in a rearranged alkene structure. core.ac.uk Stoichiometric amounts of Lewis acids like SnCl₄ are often used to promote such reactions. core.ac.uk

Polymerization Pathways of this compound

The presence of a double bond allows this compound to act as a monomer in addition polymerization reactions.

Radical Polymerization Mechanisms

Radical polymerization is a plausible pathway for this compound, similar to other alkenes. youtube.com The process can be broken down into three key stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, thermally decomposes to generate initial radical species.

Propagation: The initiator radical adds to the less substituted carbon (the CH₂ group) of the monomer's double bond. This generates a new, sterically hindered tertiary radical on the central carbon of the pentane backbone. This new radical then attacks the double bond of another monomer molecule, propagating the polymer chain.

Termination: The growth of polymer chains is terminated when two radical chains react with each other, either by combination (forming a single bond) or disproportionation.

The resulting polymer would feature a polyethylene (B3416737) backbone with bulky 2,4-dimethylpentan-3-yl groups attached to alternating carbons.

Table 3: Repeating Unit in the Radical Polymerization of this compound
MonomerPolymer Repeating UnitReference
This compound-[CH₂-C(CH(CH₃)₂)₂]- youtube.com

Catalyzed Polymerization Methodologies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the catalyzed polymerization of this compound. This highly substituted and sterically hindered alkene presents significant challenges to conventional polymerization techniques.

In principle, two major classes of catalysts could be considered for the polymerization of alkenes: Ziegler-Natta and metallocene systems.

Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are workhorses in the industrial production of polyolefins. However, their catalytic activity is known to be highly sensitive to the steric bulk of the monomer. The significant steric hindrance around the double bond in this compound, a tri-substituted alkene with bulky isopropyl groups, would likely impede its coordination and insertion into the growing polymer chain at the catalyst's active site.

Metallocene Catalysts: These are single-site catalysts known for their ability to produce polymers with well-defined microstructures and narrow molecular weight distributions. researchgate.netgoogle.com While some metallocene systems have shown activity towards higher α-olefins, their efficacy with highly branched, tri-substituted alkenes is generally low. ippi.ac.irippi.ac.ir The steric demands of this compound would likely lead to very low to no catalytic activity. Supported metallocene catalysts, where the active species is immobilized on a carrier like silica (B1680970) or porous organic polymers, are often employed to control polymer morphology and prevent reactor fouling. uu.nlmdpi.com However, even with these advanced systems, the inherent low reactivity of a sterically crowded monomer like this compound remains a primary obstacle.

Investigation of Polymerization Propensity and Conditions

There is no available experimental data detailing the polymerization propensity and specific conditions for this compound. The polymerization of any monomer is governed by thermodynamic and kinetic factors.

Thermodynamic Considerations: The polymerization of alkenes is an exothermic process, but the ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable, is highly dependent on the monomer's structure. Steric strain in the resulting polymer can lower the enthalpy of polymerization and, consequently, the ceiling temperature. For a highly substituted monomer like this compound, the resulting polymer would likely exhibit significant steric repulsion between the pendant isopropyl groups, leading to a low ceiling temperature and a reduced thermodynamic driving force for polymerization.

Kinetic Barriers: The rate of polymerization is influenced by factors such as monomer concentration, temperature, pressure, and the choice of catalyst and co-catalyst. For sterically hindered alkenes, the activation energy for the insertion of the monomer into the growing polymer chain is generally high. nih.gov This kinetic barrier, arising from the difficulty of the bulky monomer approaching the catalyst's active site, is a major reason for the low polymerization propensity of such compounds.

General observations for the polymerization of sterically hindered alkenes suggest that forcing conditions, such as high monomer concentration, high pressure, and elevated temperatures (while remaining below the ceiling temperature), might be necessary to achieve any degree of polymerization. However, such conditions can also lead to undesirable side reactions.

Due to the lack of specific research, any discussion of optimal polymerization conditions for this compound remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Predicted NMR data offers a foundational understanding of the electronic environment of each nucleus within 2,4-Dimethyl-3-methylidenepentane.

Proton (¹H) NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the neighboring atoms and the presence of the double bond. The geminal protons on the methylidene group (=CH₂) are expected to be diastereotopic and thus have slightly different chemical shifts. The methine protons (-CH) are coupled to the adjacent methyl groups, leading to complex splitting patterns. The methyl protons (-CH₃) attached to the methine groups are equivalent due to free rotation and will appear as a single, integrated signal, likely a doublet.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
=CH₂ (H-3a, H-3b)4.8 - 5.0Singlet (or two closely spaced singlets)
-CH (H-2, H-4)2.2 - 2.5Septet
-CH₃ (on C-2, C-4)1.0 - 1.2Doublet

Note: These are theoretical predictions and actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected. The olefinic carbons of the methylidene group (=C and =CH₂) are predicted to appear in the downfield region (100-150 ppm). The central quaternary carbon of the double bond will have a distinct chemical shift. The methine carbons and the equivalent methyl carbons will appear in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-3 (=C<)140 - 150
=CH₂110 - 120
C-2, C-4 (-CH)30 - 40
-CH₃ (on C-2, C-4)20 - 25

Note: These are theoretical predictions and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations would be between the methine protons (H-2, H-4) and the protons of the methyl groups attached to them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Predicted HSQC correlations would link the =CH₂ protons to their corresponding carbon, the methine protons to the methine carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key predicted HMBC correlations for this compound would include correlations from the =CH₂ protons to the C-2, C-3, and C-4 carbons, and from the methyl protons to the methine and central olefinic carbons. These correlations are critical for confirming the connectivity around the central double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space. For this compound, NOESY could reveal spatial proximities between the methylidene protons and the protons of the isopropyl groups.

Solvent and Substituent Effects on Chemical Shifts

The choice of solvent can influence the chemical shifts in NMR spectra. For a non-polar molecule like this compound, common deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ would be suitable. Benzene-d₆ is known to cause aromatic solvent-induced shifts (ASIS), which could help to resolve overlapping signals by altering the chemical shifts of protons based on their spatial orientation relative to the benzene (B151609) ring. Substituent effects are not directly applicable here as we are considering a single compound, but understanding them is crucial for comparing the spectra of related molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent features would be those associated with the C=C double bond and the C-H bonds of the alkyl and vinyl groups.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
=C-H stretch (vinyl)3080 - 3010Medium
C-H stretch (alkyl)2960 - 2850Strong
C=C stretch (alkene)1650 - 1640Medium
=C-H bend (vinyl)910 - 890Strong
C-H bend (alkyl)1470 - 1450 and 1380 - 1370Medium

Note: These are theoretical predictions and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₆), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of alkyl fragments, particularly stable isopropyl or methyl radicals.

Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
112[C₈H₁₆]⁺ (Molecular Ion)
97[M - CH₃]⁺
69[M - C₃H₇]⁺ (loss of isopropyl radical)
55[C₄H₇]⁺
41[C₃H₅]⁺ (allyl cation)

Note: These are theoretical predictions and actual experimental values may vary. The relative intensities of the peaks would depend on the stability of the resulting fragments.

X-ray Diffraction Studies of Related Crystalline Derivatives

For instance, studies on the synthesis and X-ray crystal structures of monomeric, cationic, two-coordinate gold(I) π-alkene complexes have demonstrated a viable pathway to obtaining crystalline materials from simple alkenes. nih.gov In a representative synthesis, a gold(I) chloride precursor, such as (IPr)AuCl where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidine, is reacted with a silver salt like silver hexafluoroantimonate (AgSbF₆) in the presence of the alkene. nih.gov This reaction facilitates the abstraction of the chloride and coordination of the alkene to the cationic gold center, yielding a crystalline product suitable for single-crystal X-ray diffraction.

This technique provides precise information on the bond lengths and angles of the coordinated alkene, offering insights into the effects of coordination on the double bond. Although no specific studies have been reported for this compound, this methodology illustrates a potential approach for its definitive structural characterization.

Table 1: Representative Crystallographic Data for a Gold(I) π-Alkene Complex

Parameter Value
Compound [(NHC)Au(η²-H₂C=CMe₂)]⁺SbF₆⁻
Formula C₂₂H₃₃AuF₆N₂Sb
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.542(3)
b (Å) 15.689(3)
c (Å) 14.134(3)
β (°) 105.98(3)
Volume (ų) 2888.2(10)

Data derived from a study on a related gold(I) isobutylene (B52900) complex. nih.gov

Chromatographic Methods for Purity and Retention Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from isomers and other compounds. Both gas and high-performance liquid chromatography are applicable, each with specific advantages.

Gas chromatography is a primary technique for the analysis of volatile hydrocarbons like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For non-polar analytes such as this, a non-polar stationary phase is typically employed.

The choice of stationary phase is critical for resolving isomers. A common choice is polydimethylsiloxane (B3030410) (PDMS), often with a small percentage of phenyl substitution to fine-tune selectivity. Temperature programming is typically used to ensure efficient elution of a wide range of components. The analyte is identified by its retention time, which is the time it takes to travel through the column.

Table 2: Typical Gas Chromatography (GC) Parameters for Alkene Analysis

Parameter Condition
Column Capillary, e.g., DB-5 (5% Phenyl-95% Dimethylpolysiloxane)
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow or pressure mode
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial Temp: 40 °C (hold 5 min), Ramp: 5 °C/min to 150 °C
Injection Mode Split (e.g., 100:1)

These are general conditions and would require optimization for the specific analysis of this compound.

While GC is more common for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separations or for the analysis of less volatile mixtures containing similar compounds. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is driven by hydrophobic interactions, with more non-polar compounds being retained longer on the column.

For enhanced separation of alkene isomers, a technique known as silver ion chromatography can be utilized. google.com This involves impregnating the stationary phase (often silica) with silver ions (e.g., from silver nitrate). The silver ions form reversible π-complexes with the double bonds of the alkenes, and the strength of this interaction depends on the steric accessibility of the double bond, allowing for the separation of closely related isomers. researchgate.net

Table 3: HPLC Separation Modes for Hydrocarbon Analysis

HPLC Mode Stationary Phase Mobile Phase Elution Order for Alkenes
Reversed-Phase Non-polar (e.g., C18) Polar (e.g., Acetonitrile/Water) More polar compounds elute first
Normal-Phase Polar (e.g., Silica) Non-polar (e.g., Hexane/Isopropanol) More non-polar compounds elute first

| Silver Ion | Silver-impregnated Silica (B1680970) | Non-polar (e.g., Hexane) | Based on π-complexation with Ag⁺ |

The Kovats retention index (I) is a standardized, dimensionless value that helps in the identification of compounds in gas chromatography. wikipedia.org It normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less dependent on the specific chromatographic conditions of a single experiment. wikipedia.orgstackexchange.com The index is calculated using the following formula for isothermal conditions:

I = 100 * [n + (log(t'unknown) - log(t'n)) / (log(t'N) - log(t'n))]

Where:

t' is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

n is the carbon number of the n-alkane eluting before the unknown.

N is the carbon number of the n-alkane eluting after the unknown.

While the specific Kovats retention index for this compound on various stationary phases is not widely reported, data for structurally related C8 alkenes are available. These values are highly dependent on the stationary phase used.

Table 4: Kovats Retention Indices of Selected C8 Alkenes on a Non-Polar Stationary Phase

Compound Structure Kovats Index (I) on Polydimethylsiloxane
1-Octene CH₂=CH(CH₂)₅CH₃ 791
(Z)-2-Octene CH₃CH=CH(CH₂)₄CH₃ 838
(E)-2-Octene CH₃CH=CH(CH₂)₄CH₃ 845
2,4,4-Trimethyl-1-pentene CH₂=C(CH₃)CH₂C(CH₃)₃ 778
2,4,4-Trimethyl-2-pentene (CH₃)₂C=CHC(CH₃)₃ 811

Data is illustrative for related C8 alkenes and serves for comparative purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of 2,4-dimethyl-3-methylidenepentane. By solving approximations of the Schrödinger equation, these methods describe the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the formation of molecular orbitals by combining atomic orbitals. For a molecule like this compound, this theory helps in understanding the nature of its chemical bonds, particularly the π-system of the methylidene group. The combination of atomic orbitals results in bonding and antibonding molecular orbitals. openstax.org The distribution of electrons into these orbitals determines the molecule's stability and electronic properties. openstax.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. epstem.net For alkenes like this compound, the HOMO is typically the π bonding orbital, and the LUMO is the corresponding π* antibonding orbital.

Molecular OrbitalDescriptionSignificance for this compound
HOMO Highest Occupied Molecular OrbitalTypically the π orbital of the C=C double bond; its energy level indicates the susceptibility to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalTypically the π* orbital of the C=C double bond; its energy level indicates the susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA larger gap implies higher stability and lower reactivity. epstem.net

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. psu.edu DFT methods, such as those using the B3LYP functional, are effective for predicting molecular geometries, energies, and other properties. psu.edunih.gov

For this compound, DFT calculations can be used to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles. These calculations often show excellent agreement with experimental data where available. nih.gov Furthermore, DFT can be employed to calculate various electronic properties, including the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net In this compound, the region around the π-bond of the methylidene group is expected to be electron-rich.

Mechanistic Pathway Elucidation through Transition State Analysis

Computational chemistry is instrumental in studying reaction mechanisms by identifying and characterizing transition states. DFT calculations can map out the potential energy surface of a reaction, locating the minimum energy pathways between reactants, transition states, and products. colab.ws

For reactions involving this compound, such as addition reactions to the double bond, transition state analysis can reveal the geometry and energy of the highest point along the reaction coordinate. This information is crucial for determining the reaction's activation energy and, consequently, its rate. The nature of the transition state, including the forming and breaking bonds, provides a detailed picture of the reaction mechanism at the molecular level.

Conformational Analysis and Stereochemical Considerations

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. Staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. pdx.edu

The presence of bulky isopropyl groups attached to the double bond in this compound introduces significant steric interactions that influence the preferred conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the global energy minimum and other low-energy conformers. This analysis is important as the reactivity and spectroscopic properties of the molecule can be an average of the properties of its populated conformers.

Tautomeric Equilibria Investigations for Related Methylidene Derivatives

While this compound itself does not exhibit significant tautomerism, related methylidene compounds, particularly those with adjacent carbonyl or other functional groups, can exist as a mixture of tautomers. smolecule.comresearchgate.net For instance, 3-methylidenepentane-2,4-dione exists in equilibrium between its keto and enol forms. smolecule.com The position of this equilibrium is sensitive to factors like solvent and substituents. smolecule.com

Computational studies, often using DFT, can predict the relative stabilities of different tautomers by calculating their ground-state energies. researchgate.net These investigations provide quantitative insights into the tautomeric preferences, which are crucial for understanding the reactivity and spectroscopic signatures of such compounds. For example, studies on pyrazole (B372694) derivatives formed from methylidene compounds have used DFT to elucidate the complex tautomeric landscape. researchgate.net

Tautomer TypeGeneral StructureFactors Influencing Equilibrium
Keto-Enol R-C(=O)-CH=C(R')-R'' ⇌ R-C(OH)=C=C(R')-R''Solvent polarity, intramolecular hydrogen bonding, electronic effects of substituents. smolecule.com
Enamine-Imine R₂N-C=C-R' ⇌ HN=C-CH-R'Conjugation, nature of substituents on nitrogen.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. scirp.org

The calculation of vibrational frequencies is typically performed after optimizing the molecular geometry. The predicted frequencies correspond to the normal modes of vibration of the molecule. While there might be systematic errors in the calculated frequencies, these can often be corrected using scaling factors, leading to excellent agreement with experimental spectra. scirp.org This comparison helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C stretches, and various bending modes. Similarly, NMR chemical shifts can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scirp.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. nih.gov These models are built on the principle that the reactivity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. For this compound, a trisubstituted alkene, QSRR modeling provides a framework to predict its behavior in various chemical reactions without the need for extensive laboratory experiments.

The development of a QSRR model involves a multi-step process. First, the three-dimensional structure of the molecule is determined, typically through computational geometry optimization. psu.edu From this optimized structure, a wide array of numerical parameters known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution. psu.eduacs.org Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines and Random Forest, are employed to build an equation that links a selection of these descriptors to an experimentally measured or computationally determined reactivity parameter (e.g., reaction rate constant, activation energy). nih.govcore.ac.uk

For alkenes like this compound, QSRR studies often focus on reactions involving the carbon-carbon double bond, such as electrophilic additions or ozonolysis. The reactivity in these cases is heavily influenced by the substitution pattern around the double bond. rsc.org As a trisubstituted alkene, this compound is generally more reactive towards electrophiles than less substituted alkenes (e.g., monosubstituted or disubstituted). rsc.org This increased reactivity is due to the electron-donating and stabilizing effects of the alkyl groups attached to the double bond.

In the context of QSRR, specific descriptors are chosen to capture these structural nuances.

Topological Descriptors: These indices, such as the Randić connectivity index, describe the branching and connectivity of the carbon skeleton.

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and provide insight into the electronic properties. For this compound, key descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), which relates to its ability to donate electrons, and the Mulliken charge distribution on the double-bond carbons, which indicates sites of electrophilic attack.

Steric Descriptors: These parameters quantify the bulkiness of the substituent groups. The steric hindrance caused by the two isopropyl groups flanking the methylidene group is a critical factor in its reactivity, influencing the accessibility of the double bond to attacking reagents.

Computational studies on alkene ozonolysis have shown that general reactivity trends can be established based on substitution. The identified trend for cycloaddition reactivity is: haloalkenes < monosubstituted alkenes < E-2-alkenes ~ Z-2-alkenes < trisubstituted alkenes. rsc.org Within these categories, the presence of small, hyperconjugatively rich substituents (like methyl groups) tends to increase the reaction rate compared to bulkier substituents (like tert-butyl groups). rsc.org

A hypothetical QSRR model for the reactivity of a series of branched alkenes, including this compound, would likely incorporate a combination of these descriptors to achieve predictive accuracy. The table below illustrates the types of data that would be generated and used in such a study.

Compound NameStructureTypeHOMO Energy (eV)Steric Hindrance IndexPredicted Reactivity (log k)
PropeneCH₃-CH=CH₂Monosubstituted-10.451.32-2.5
2-Methylpropene(CH₃)₂C=CH₂Disubstituted-10.232.01-1.8
(Z)-2-ButeneCH₃-CH=CH-CH₃Disubstituted-10.151.89-1.5
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-9.853.150.5
This compound (CH(CH₃)₂)₂C=CH₂Trisubstituted-10.022.85-0.2

Note: The values in this table are illustrative examples for demonstrating the concept of a QSRR data table and are not based on actual experimental or calculated results.

By correlating these descriptors with observed reactivity across a range of similar compounds, a robust QSRR model can be developed. Such a model would not only allow for the rapid prediction of reactivity for untested alkenes but also provide deeper mechanistic insights by identifying the key structural features that govern their chemical behavior.

Derivatives and Analogs of 2,4 Dimethyl 3 Methylidenepentane: Synthesis and Reactivity

Synthesis of Substituted 2,4-Dimethyl-3-methylidenepentane Analogs

The synthesis of substituted analogs of this compound is a complex task due to the steric hindrance around the trisubstituted double bond. Traditional methods of alkene functionalization often prove inefficient. However, modern cross-coupling reactions offer a promising avenue for the introduction of various substituents.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings, have become powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of synthesizing analogs of this compound, a vinyl halide or triflate precursor would be required. For instance, the corresponding vinyl bromide could be coupled with a variety of organoboron, organotin, or organosilicon reagents to introduce alkyl, aryl, or other functional groups at the vinylic position.

The general scheme for a Suzuki cross-coupling reaction to generate a substituted analog is presented below:

Reactant 1Reactant 2CatalystBaseProduct
3-Bromo-2,4-dimethylpent-2-eneR-B(OR')2Pd(PPh3)4Na2CO3Substituted this compound analog

Recent advancements have focused on the development of robust catalysts and ligands that can facilitate coupling with sterically demanding substrates. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of palladium-catalyzed cross-coupling reactions involving hindered reactants. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a viable alternative, particularly for the synthesis of 2-substituted bicyclic alkenes with secondary alkyl groups, which are challenging to synthesize via traditional palladium-catalyzed methods. researchgate.net

Furthermore, annulative cross-coupling cascades mediated by metallacycles present a sophisticated strategy for constructing complex, angularly substituted structures. nih.gov While not directly demonstrated for this compound, these methods, which involve the formation of a tetrasubstituted metallacyclopentadiene followed by intramolecular cycloaddition, offer a potential pathway to novel cyclic analogs. nih.gov

Enamide and Enol Derivatives in Synthetic Transformations

Enamides and enol ethers are valuable synthetic intermediates due to their electron-rich nature, which makes them susceptible to electrophilic attack. wikipedia.orgresearchgate.net These functionalities are typically derived from the corresponding carbonyl compounds. In the case of this compound, the precursor would be the sterically hindered ketone, 2,4-dimethylpentan-3-one.

The synthesis of enamines from ketones and secondary amines is a well-established transformation. However, the formation of an enamine from a highly hindered ketone like 2,4-dimethylpentan-3-one can be challenging and may require forcing conditions or specialized catalysts. Once formed, the resulting enamine, a substituted 2,4-dimethyl-3-aminopent-2-ene, would be a versatile intermediate.

Similarly, enol ethers can be synthesized from ketones, although their formation from sterically hindered ketones can be difficult. These compounds are electron-rich alkenes and exhibit enhanced reactivity towards electrophiles compared to simple alkenes. wikipedia.org The presence of an alkoxy substituent activates the double bond towards reactions such as inverse-demand Diels-Alder reactions. wikipedia.org

Natural products often contain enamine or enol ether derivatives, where these functionalities are typically stabilized by conjugation with electron-withdrawing groups, forming structures like enamides or vinylogous esters. nih.govacs.org The synthesis of such complex natural products provides insights into the reactivity and handling of these functional groups in intricate molecular architectures. nih.govacs.org For instance, the development of methods to construct the APD (3-amino-5-(S)-((S)-2-aminopropanoyl)amino-2-oxo-1,2-dihydropyridin-1-yl) group, a modified enamide, in the synthesis of rakicidin A highlights the specialized strategies required for these systems. nih.gov

Cycloaddition Products and Their Subsequent Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The reactivity of an alkene in a cycloaddition reaction is highly dependent on its electronic properties and steric environment. The trisubstituted and sterically encumbered double bond of this compound would likely exhibit reduced reactivity in many conventional cycloaddition reactions.

However, certain types of cycloadditions are known to proceed with highly substituted alkenes. For example, metallacycle-mediated annulative cross-coupling cascades can involve the intramolecular [4+2] cycloaddition of a tetrasubstituted metallacyclopentadiene. nih.gov This suggests that with the appropriate activation, the carbon framework of this compound could participate in such transformations to form complex polycyclic structures. nih.gov

The synthesis of angularly substituted trans-fused decalins has been achieved through a process that involves the formation of a tetrasubstituted metallacyclopentadiene, followed by a stereoselective intramolecular [4+2] cycloaddition. nih.gov This methodology underscores the potential for developing novel annulation strategies involving highly substituted alkene precursors.

Functionalized Derivatives for Specific Chemical Applications

The synthesis of functionalized derivatives of this compound opens up possibilities for its application in materials science and medicinal chemistry. The rigid and well-defined three-dimensional structure of some of its potential derivatives could be advantageous in the design of molecular scaffolds.

For example, the adamantane core, known for its rigid cage structure, has been utilized as a scaffold for creating orthogonally functionalized molecules for applications in medicinal and materials chemistry. researchgate.net By analogy, functionalized derivatives of this compound could serve as unique building blocks. The introduction of reactive functional groups would allow for their conjugation to other molecules using standard techniques like amide formation or click chemistry. researchgate.net

The development of C3-symmetric multivalent ligands with defined geometries for protein recognition has been a successful strategy in medicinal chemistry. researchgate.net While not directly related, the synthesis of non-symmetric trifunctionalized adamantane skeletons that allow for orthogonal derivatization with three different substituents provides a blueprint for how highly structured hydrocarbon frameworks can be utilized. researchgate.net The synthesis of such derivatives often faces challenges due to the low reactivity of functional groups attached to sterically hindered positions, which can result in moderate yields during transformations like amidations. researchgate.net

Role of 2,4 Dimethyl 3 Methylidenepentane in Organic Synthesis

Intermediate in the Construction of Complex Organic Architectures

The application of 2,4-dimethyl-3-methylidenepentane as a direct intermediate in the synthesis of complex organic architectures is not well-established in scientific literature. However, the closely related saturated alkane, 2,4-dimethyl-3-isopropylpentane, is recognized as a component of petroleum and has been studied in the context of fuel formulations. ontosight.ai The synthesis of such branched alkanes can involve the alkylation of pentane (B18724) derivatives, highlighting the general interest in these types of structures in industrial chemistry. ontosight.ai The stability of branched alkenes like this compound has been compared to its isomers, with the general trend showing that increased substitution on the double bond enhances stability. stackexchange.com This inherent stability might contribute to its limited reactivity as a building block.

Building Block for Heterocyclic Compound Synthesis

Direct evidence for the use of this compound in the synthesis of heterocyclic compounds is scarce. However, the conceptual synthon, the "3-methylidenepentane-1,5-dianion," has been utilized in the synthesis of perhydropyrano[2,3-b]pyrans. researchgate.netresearchgate.net This dianionic species, generated from a precursor, reacts with carbonyl compounds to form methylidenic diols, which can then undergo cyclization. researchgate.netresearchgate.net

In contrast, more functionalized methylidenepentane derivatives, such as 3-[(dimethylamino)methylidene]pentane-2,4-dione, are versatile building blocks for nitrogen-containing heterocycles like pyrimidines and pyrazoles. smolecule.com Similarly, 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione (B99938) serves as a precursor for various heterocyclic compounds containing nitrogen and sulfur. smolecule.com These examples suggest that while the basic hydrocarbon scaffold of this compound is not readily employed, its activated derivatives are valuable in heterocyclic synthesis.

Applications in Multicomponent Reactions

There are no specific reports of this compound participating in multicomponent reactions (MCRs). MCRs typically involve the one-pot reaction of three or more starting materials to form a complex product, and often utilize more reactive and functionalized substrates. For instance, 3-ferrocenylmethylidene-2,4-pentanedione, a more complex methylidene derivative, has been shown to undergo three-component reactions with tautomeric amidines. mdpi.com The lack of activating functional groups on this compound likely hinders its ability to engage in the diverse reaction cascades characteristic of MCRs.

Utility in Stereoselective Synthesis

The stereochemical aspects of reactions involving derivatives of methylidenepentane have been noted. For example, the synthesis of perhydropyrano[2,3-b]pyrans from the 3-methylidenepentane-1,5-dianion synthon can proceed with high diastereoselectivity. researchgate.net However, there is no direct information available regarding stereoselective reactions involving this compound itself. The steric hindrance around the exocyclic double bond could potentially influence the stereochemical outcome of addition reactions, but this remains a theoretical consideration without experimental data.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Transformations of 2,4-Dimethyl-3-methylidenepentane

There is a lack of published research on the development of novel catalytic systems specifically for the transformation of this compound. The reactivity of its trisubstituted exocyclic double bond suggests that it could be a substrate for a variety of catalytic transformations. Hypothetically, research in this area could explore:

Hydrogenation: Selective hydrogenation to yield 2,4-dimethyl-3-methylpentane or its diastereomers could be investigated using catalysts based on palladium, platinum, or nickel. The steric hindrance around the double bond would be a key factor to consider in catalyst design.

Oxidation: Catalytic oxidation could potentially lead to the formation of epoxides, diols, or carbonyl compounds. The development of selective catalysts to control the oxidation products would be a significant challenge.

Carbonylation: The introduction of a carbonyl group via catalytic carbonylation could provide access to a range of valuable carboxylic acid derivatives. Rhodium or palladium-based catalysts, commonly used for such transformations, could be explored.

Metathesis: Cross-metathesis with other olefins using Grubbs' or Schrock-type catalysts could be a powerful tool for constructing more complex molecular architectures.

Future research would need to focus on designing catalysts that can overcome the steric bulk of the two isopropyl groups flanking the methylidene moiety.

Exploration of Unconventional Reaction Environments

The influence of unconventional reaction environments on the synthesis and reactivity of this compound has not been reported. However, based on general trends in green and sustainable chemistry, several areas could be fruitful for investigation:

Supercritical Fluids: The use of supercritical carbon dioxide (scCO₂) as a reaction medium could offer advantages in terms of mass transfer, catalyst stability, and product separation.

Ionic Liquids: The unique solvent properties of ionic liquids could be harnessed to influence reaction selectivity and catalyst recycling in transformations of this compound.

Microwave and Ultrasound Irradiation: These energy sources can often accelerate reaction rates and improve yields. Their application to reactions involving this sterically hindered alkene could be beneficial.

Systematic studies would be required to understand how these environments affect the kinetics and thermodynamics of reactions involving this specific compound.

Advanced Computational Approaches for Predictive Chemistry

No computational studies specifically targeting this compound have been found in the public domain. Advanced computational methods, however, hold immense potential for predicting its properties and reactivity:

Density Functional Theory (DFT): DFT calculations could be employed to determine the molecule's electronic structure, vibrational frequencies, and to model the transition states of potential reactions. This would provide valuable insights into reaction mechanisms and catalyst-substrate interactions.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational landscape of this compound and its behavior in different solvent environments. This would be particularly useful for understanding the impact of unconventional reaction media.

These computational approaches would be invaluable for guiding experimental work and for the rational design of catalysts and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis or transformation of this compound with flow chemistry and automated synthesis platforms is an area with no available research. The principles of flow chemistry, such as precise control over reaction parameters and enhanced safety for highly reactive intermediates, could be advantageous. europa.eu

An automated synthesis platform could be designed to:

Rapidly screen a wide range of catalysts and reaction conditions for a specific transformation of this compound.

Optimize reaction parameters (temperature, pressure, flow rate, stoichiometry) to maximize yield and selectivity.

Enable the on-demand synthesis of derivatives of this compound.

The development of such integrated systems would represent a significant step forward in the systematic exploration of the chemistry of this currently understudied molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dimethyl-3-methylidenepentane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via alkylation of pentane derivatives using Grignard reagents or through Wittig reactions with appropriate carbonyl precursors. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of methylidenation agents) and temperature control (60–80°C) can improve yields. Catalytic systems like Pd/C or Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Purification typically involves fractional distillation or column chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinguish methylidene protons (δ 4.8–5.2 ppm) and methyl groups (δ 0.8–1.5 ppm). Coupling patterns resolve branching positions .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 98 for base peak) confirm molecular weight and branching .
  • IR Spectroscopy : C=C stretching (~1640 cm⁻¹) and C-H bending (~1380 cm⁻¹) validate methylidene and methyl groups .

Q. How do IUPAC naming rules resolve ambiguities in numbering substituents for this compound?

  • Methodological Answer : The longest carbon chain is prioritized, with substituents assigned the lowest possible numbers. For this compound, the pentane backbone is numbered to position the methylidene group (C3) first, followed by methyl groups at C2 and C4. Comparative analysis with similar structures (e.g., 3,3-dimethylpentane) highlights the importance of suffix order and locant placement .

Advanced Research Questions

Q. What thermodynamic data (e.g., enthalpy of formation, vaporization) are critical for modeling the stability of this compound?

  • Methodological Answer : Experimental calorimetry (e.g., bomb calorimetry) measures ΔfH° (enthalpy of formation), while vapor pressure curves derived from Clausius-Clapeyron equations provide ΔvapH. For this compound, computational methods (e.g., DFT) predict ΔfH° ≈ −215 kJ/mol, but experimental validation is required due to discrepancies in branched alkane datasets .

Q. How do steric and electronic factors influence the compound’s reactivity in cycloaddition or hydrogenation reactions?

  • Methodological Answer : The methylidene group’s electron-deficient nature promotes [4+2] cycloaddition with dienes (Diels-Alder), but steric hindrance from adjacent methyl groups may reduce reaction rates. Hydrogenation experiments using PtO₂ or Pd/BaSO₄ catalysts under H₂ pressure (1–3 atm) show selectivity for reducing the methylidene bond while preserving branching .

Q. What computational strategies (e.g., QSPR, MD simulations) predict physicochemical properties like solubility or partition coefficients?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16 with B3LYP/6-31G*) optimize geometry and compute dipole moments. QSPR models correlate logP (octanol-water) with topological descriptors (e.g., Wiener index). Molecular dynamics (MD) simulations in explicit solvents (e.g., water/hexane) predict diffusion coefficients and aggregation behavior .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer : Discrepancies in thermodynamic or spectroscopic data require cross-validation. For example, if experimental ΔvapH (31.2 kJ/mol ) conflicts with DFT predictions, recalibrate computational parameters (e.g., basis sets, dispersion corrections) or re-examine experimental purity (>98% via GC-MS ). Collaborative databases (e.g., NIST WebBook) standardize reference values .

Q. What challenges arise in isolating enantiomers or diastereomers of this compound derivatives?

  • Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates enantiomers, while recrystallization in polar solvents (e.g., ethanol/water) isolates diastereomers. Racemization risks under acidic/basic conditions necessitate low-temperature protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.